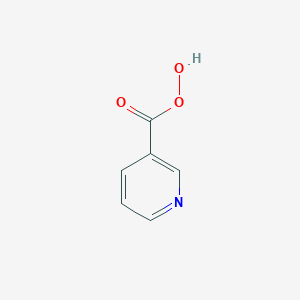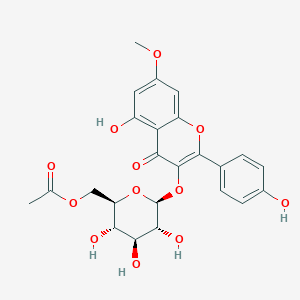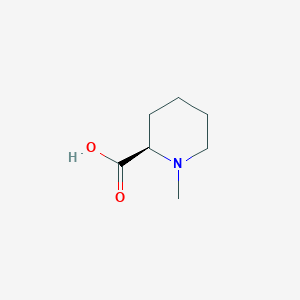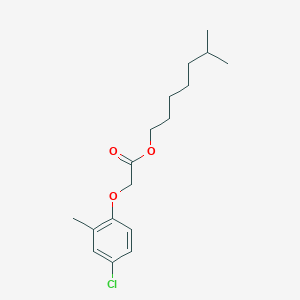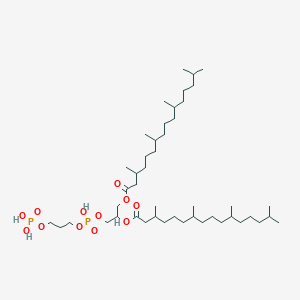
Dphgpt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dphgpt, also known as 2-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-1,4-benzodioxin-6-ol, is a natural compound found in various plants. It has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of Dphgpt is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. Dphgpt has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
Dphgpt has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, the process by which new blood vessels are formed. Dphgpt has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dphgpt in lab experiments is that it is a natural compound that can be extracted from plant sources or synthesized in the laboratory. This makes it readily available for research purposes. However, one limitation is that Dphgpt is not very soluble in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are many future directions for research on Dphgpt. One area of focus could be on optimizing the synthesis method to make the compound more readily available for research purposes. Another area of focus could be on further elucidating the mechanism of action of Dphgpt, which could lead to the development of more targeted cancer therapies. Additionally, more research could be done on the potential anti-inflammatory effects of Dphgpt, which could have implications for the treatment of various inflammatory diseases.
Métodos De Síntesis
Dphgpt can be extracted from various plant sources, including the roots of Angelica keiskei, the leaves of Rhododendron brachycarpum, and the bark of Cinnamomum cassia. The compound can also be synthesized in the laboratory using a multi-step process that involves the oxidation of 2,4-dihydroxyphenylacetic acid and the coupling of the resulting product with 3,4-dihydroxyphenylacetic acid.
Aplicaciones Científicas De Investigación
Dphgpt has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to have anti-cancer effects in various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Dphgpt has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Propiedades
Número CAS |
122652-45-3 |
|---|---|
Nombre del producto |
Dphgpt |
Fórmula molecular |
C46H92O12P2 |
Peso molecular |
899.2 g/mol |
Nombre IUPAC |
[3-[hydroxy(3-phosphonooxypropoxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate |
InChI |
InChI=1S/C46H92O12P2/c1-36(2)18-11-20-38(5)22-13-24-40(7)26-15-28-42(9)32-45(47)54-34-44(35-57-60(52,53)56-31-17-30-55-59(49,50)51)58-46(48)33-43(10)29-16-27-41(8)25-14-23-39(6)21-12-19-37(3)4/h36-44H,11-35H2,1-10H3,(H,52,53)(H2,49,50,51) |
Clave InChI |
MGQIZUPVMHEZMX-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCCOP(=O)(O)O)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCCOP(=O)(O)O)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C |
Sinónimos |
deoxyphosphatidylglycerol phosphate DPHGPT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)

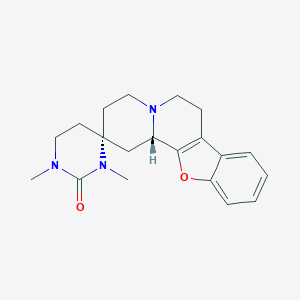
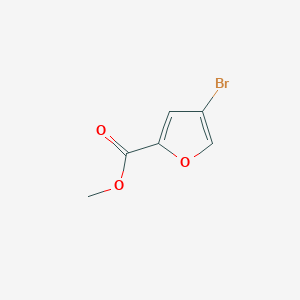
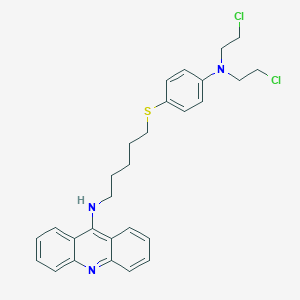
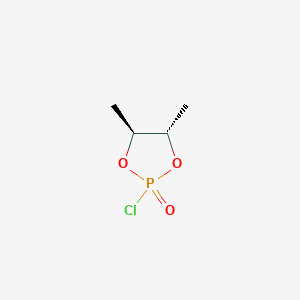
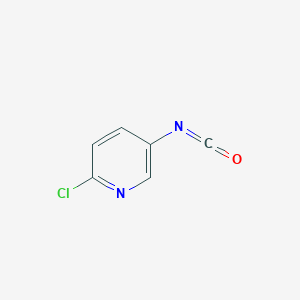
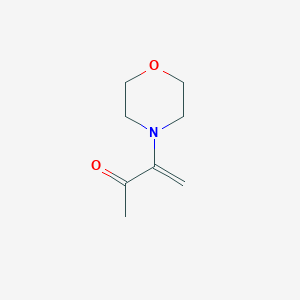
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)

